molecular formula C15H19N5O B2437123 N1-(2-methyl-6-morpholinopyrimidin-4-yl)benzene-1,4-diamine CAS No. 1402747-67-4

N1-(2-methyl-6-morpholinopyrimidin-4-yl)benzene-1,4-diamine

Cat. No. B2437123
CAS RN: 1402747-67-4
M. Wt: 285.351
InChI Key: VYVOREWGNIZQHO-UHFFFAOYSA-N
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Description

“N1-(2-methyl-6-morpholinopyrimidin-4-yl)benzene-1,4-diamine” is a compound that is structurally related to tyrosine kinase inhibitors such as nilotinib and imatinib . It is synthesized using processes and intermediates that are useful for the synthesis of these inhibitors .


Synthesis Analysis

The synthesis of this compound involves the use of key intermediates and a divergent synthesis method that makes use of a Curtius rearrangement . In one study, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods: using trimethylamine as a classical method and using magnesium oxide nanoparticles .


Molecular Structure Analysis

The molecular structure of this compound is related to that of nilotinib and imatinib, which are first and second generation Bcr-Abl tyrosine kinase inhibitors . The structures of synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the use of a Curtius rearrangement . In addition, the synthesis of novel derivatives of this compound was catalyzed by magnesium oxide nanoparticles .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action of “N1-(2-methyl-6-morpholinopyrimidin-4-yl)benzene-1,4-diamine” is not mentioned in the retrieved papers, it is structurally related to nilotinib and imatinib, which are known to inhibit the Bcr-Abl tyrosine kinase .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis methods, as well as investigation of its potential biological activities . The effect of the chemical structure on potency could also be studied .

properties

IUPAC Name

4-N-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)benzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c1-11-17-14(19-13-4-2-12(16)3-5-13)10-15(18-11)20-6-8-21-9-7-20/h2-5,10H,6-9,16H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVOREWGNIZQHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)NC3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-methyl-6-morpholinopyrimidin-4-yl)benzene-1,4-diamine

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